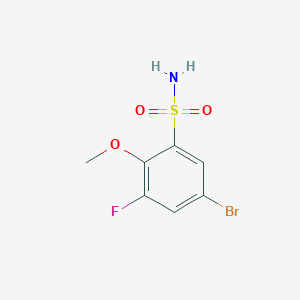

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrFNO3S and a molecular weight of 284.1 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, along with a sulfonamide functional group. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

準備方法

The synthesis of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the functionalization of the benzene ringThe reaction conditions often involve the use of bromine or bromine-containing reagents, fluorinating agents, and sulfonamide precursors under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反応の分析

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

The sulfonamide moiety in 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide is known for its antibacterial activity. This compound can serve as a precursor for developing new antimicrobial agents by modifying its structure to enhance efficacy against specific bacterial strains. Research indicates that sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis, making them valuable in antibiotic development .

SGLT2 Inhibitors

This compound is also involved in synthesizing key intermediates for sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are critical in diabetes management. The synthesis process has been industrially scaled, highlighting its practicality and cost-effectiveness in pharmaceutical applications .

Catalysis

Metal-Organic Frameworks (MOFs)

this compound is utilized in the synthesis of metal-organic frameworks, which serve as catalysts for various organic transformations. These frameworks have demonstrated increased catalytic activity and selectivity, enhancing reaction rates and yields significantly .

Gas Separation and Storage

In chemical engineering, this compound contributes to constructing MOFs tested for gas separation based on size and polarity. The MOFs exhibit high efficiency in separating gases, which is essential for environmental control and industrial processes . Additionally, when incorporated into MOFs, it has improved gas adsorption capacities, indicating potential applications in energy storage solutions .

Chemical Engineering

The compound's role in chemical engineering extends to its application in the development of processes that require efficient gas separation technologies. It has been studied for its effectiveness in separating gases like carbon dioxide from industrial emissions, thereby contributing to environmental sustainability efforts .

Case Studies

作用機序

The mechanism of action of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity for its targets .

類似化合物との比較

Similar compounds to 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide include other halogenated sulfonamides, such as:

- 5-Chloro-3-fluoro-2-methoxybenzene-1-sulfonamide

- 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide

- 5-Bromo-3-fluoro-2-hydroxybenzene-1-sulfonamide

These compounds share similar structural features but differ in the specific halogen or functional groups attached to the benzene ring. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity .

生物活性

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structural arrangement that includes a bromine atom, a fluorine atom, a methoxy group, and a sulfonamide functional group. Its molecular formula is C10H9BrFNO2S, with a molecular weight of approximately 284.1 g/mol. This article aims to explore the biological activity of this compound, highlighting its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies.

Antimicrobial Properties

The sulfonamide moiety in this compound is known for its antibacterial properties, making it a candidate for developing new antimicrobial agents. Research indicates that compounds with similar structures often exhibit significant antibacterial activity against various pathogens. The interaction of this compound with biological molecules suggests it may modulate biochemical pathways relevant to microbial resistance mechanisms.

Anticancer Potential

Recent studies have also investigated the anticancer potential of similar sulfonamide derivatives. For instance, analogues of this compound have shown promising results in inhibiting the growth of cancer cell lines. In particular, modifications to the phenylacetamide moiety have demonstrated enhanced cytotoxicity against pancreatic cancer cells . The structure-activity relationship (SAR) studies indicate that specific substitutions can significantly impact the biological efficacy of these compounds.

Binding Interactions

Studies exploring the interactions of this compound with proteins and enzymes have utilized techniques such as fluorescence tagging and binding assays. These interactions may influence various biochemical pathways, providing insights into its pharmacological effects. The compound's ability to bind with target proteins could lead to the development of novel therapeutic agents targeting specific diseases .

Synthesis and Evaluation

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving sulfonyl chlorides. A notable study scaled up the synthesis process for industrial applications, demonstrating its practicality in producing intermediates for SGLT2 inhibitors used in diabetes therapy.

Table: Biological Activity Summary

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes key features and biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide | Similar sulfonamide structure; different halogen | Potentially antibacterial |

| 5-Amino-4-fluoro-2-methoxybenzoic acid | Contains amino group; different reactivity | Anticancer activity observed |

| 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | Reactive towards nucleophiles | Used in synthetic applications |

These comparisons highlight the unique attributes of this compound, particularly its specific arrangement of substituents that imparts distinct chemical properties and biological activities compared to similar compounds.

特性

IUPAC Name |

5-bromo-3-fluoro-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXKCNHKUCAFNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1S(=O)(=O)N)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。